molecular formula C16H16N2O4 B3972595 2-(4-ethylphenoxy)-N-(2-nitrophenyl)acetamide

2-(4-ethylphenoxy)-N-(2-nitrophenyl)acetamide

Cat. No. B3972595
M. Wt: 300.31 g/mol
InChI Key: QLNLECXFTCKZEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethylphenoxy)-N-(2-nitrophenyl)acetamide, also known as ENA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. ENA belongs to the class of organic compounds known as acetamides and is used as a research tool to study the mechanisms of action and physiological effects of various drugs.

Mechanism of Action

2-(4-ethylphenoxy)-N-(2-nitrophenyl)acetamide acts as a modulator of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has been shown to increase the binding of serotonin to the 5-HT1A receptor, leading to an increase in the activity of the receptor. This, in turn, leads to an increase in the release of serotonin and other neurotransmitters, which can have a positive effect on mood and anxiety.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic effects. It has been shown to reduce anxiety and depression in animal models, and has been suggested as a potential treatment for these disorders in humans.

Advantages and Limitations for Lab Experiments

2-(4-ethylphenoxy)-N-(2-nitrophenyl)acetamide has a number of advantages as a research tool, including its high potency and selectivity for the 5-HT1A receptor, as well as its ability to cross the blood-brain barrier. However, its use is limited by its relatively short half-life and its potential toxicity.

Future Directions

There are a number of potential future directions for research on 2-(4-ethylphenoxy)-N-(2-nitrophenyl)acetamide. One area of interest is the development of more potent and selective compounds that target the 5-HT1A receptor. Another area of interest is the use of this compound and related compounds in the treatment of anxiety and depression in humans. Finally, there is potential for the use of this compound in the development of new drugs for the treatment of other central nervous system disorders, such as schizophrenia and bipolar disorder.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. It has been used extensively as a research tool to study the mechanisms of action and physiological effects of various drugs, particularly those that target the central nervous system. While there are limitations to its use, there is significant potential for the development of new drugs based on this compound and related compounds.

Scientific Research Applications

2-(4-ethylphenoxy)-N-(2-nitrophenyl)acetamide has been used extensively in scientific research as a research tool to study the mechanisms of action and physiological effects of various drugs. It has been particularly useful in the study of drugs that target the central nervous system, such as antidepressants and antipsychotics.

properties

IUPAC Name

2-(4-ethylphenoxy)-N-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-2-12-7-9-13(10-8-12)22-11-16(19)17-14-5-3-4-6-15(14)18(20)21/h3-10H,2,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNLECXFTCKZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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